

Biological Activity of 1,3-Dimethyl-5-hydroxyuracil

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Compound of Interest

Compound Name: 1,3-Dimethyl-5-hydroxyuracil

CAS No.: 408335-42-2

Cat. No.: B3025583

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Executive Summary

1,3-Dimethyl-5-hydroxyuracil (5-OH-1,3-DMU) is a pharmacologically significant pyrimidine derivative, primarily recognized as a stable oxidative metabolite of methylated xanthines (e.g., caffeine, theophylline) and for its intrinsic antioxidant properties. Unlike its cytotoxic analog 5-fluorouracil (5-FU), 5-OH-1,3-DMU exhibits a cytoprotective profile characterized by radical scavenging activity and low systemic toxicity.

This guide provides a comprehensive technical analysis of 5-OH-1,3-DMU, detailing its synthesis, metabolic origins, antioxidant mechanisms, and experimental protocols for biological evaluation. It serves as a foundational resource for investigating the therapeutic potential of 5-hydroxylated uracils in oxidative stress-related pathologies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

5-OH-1,3-DMU exists in a dynamic equilibrium between keto and enol tautomers, a feature that critically influences its reactivity with reactive oxygen species (ROS).

Table 1: Physicochemical Constants

Property	Value/Description
IUPAC Name	5-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
CAS Registry Number	20406-86-4
Molecular Formula	C ₆ H ₈ N ₂ O ₃
Molecular Weight	156.14 g/mol
Solubility	Soluble in water, DMSO, Methanol; Sparingly soluble in non-polar solvents.
pKa (C5-OH)	~8.5 (Estimated); Deprotonation facilitates electron transfer mechanisms.
Appearance	White to off-white crystalline solid.
Tautomerism	Predominantly keto-form in neutral aqueous solution; enol character increases in basic media.

Metabolic Context & Biosynthesis[5]

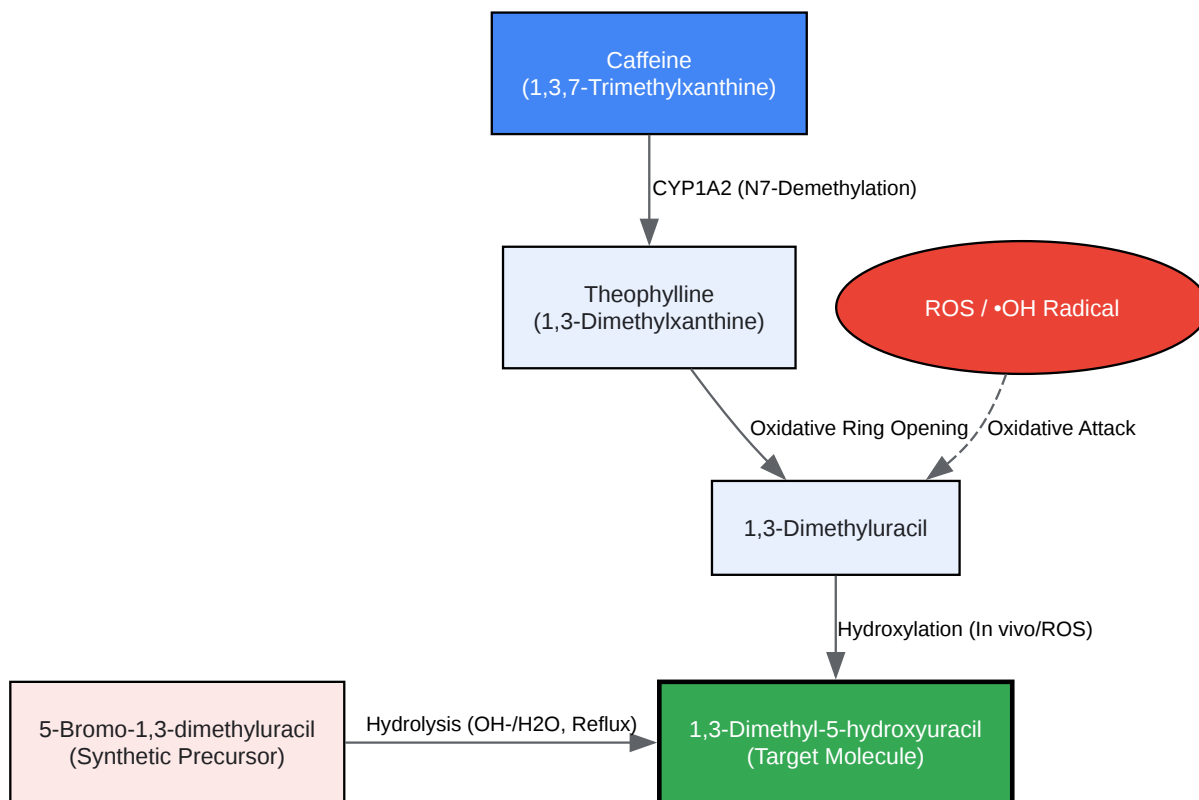
1,3-Dimethyl-5-hydroxyuracil is not a primary metabolite of caffeine but rather a product of oxidative degradation of caffeine-derived uracils or direct oxidation of 1,3-dimethyluracil.

Caffeine Degradation Pathway

In the liver, caffeine (1,3,7-trimethylxanthine) is demethylated by CYP1A2 to paraxanthine, theobromine, and theophylline. Subsequent ring opening and oxidation generate uracil derivatives. 5-OH-1,3-DMU represents a downstream product where the C5 position of the uracil ring undergoes hydroxylation, often mediated by ROS or specific hydroxylases.

Visualization: Metabolic & Synthetic Pathways

The following diagram illustrates the formation of 5-OH-1,3-DMU from caffeine metabolites and its synthetic production route.



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Figure 1: Metabolic origin from caffeine and synthetic pathway via brominated precursor.[1][2][3]

Biological Activity: Mechanisms of Action[2][7]

Antioxidant & Radical Scavenging

The core biological activity of 5-OH-1,3-DMU lies in its ability to scavenge free radicals.[4] The hydroxyl group at the C5 position is electron-rich, allowing the molecule to act as a hydrogen atom donor (HAT) or single electron donor (SET).

- Mechanism: Upon interaction with a radical ($R\bullet$), 5-OH-1,3-DMU donates a hydrogen atom from the C5-OH group, forming a relatively stable uracil-5-oxyl radical. This radical can undergo further oxidation to 1,3-dimethylbarbituric acid or dimerization, effectively terminating the radical chain reaction.

- **Potency:** Studies utilizing the DPPH assay indicate an IC₅₀ of approximately 15 mg/mL. While less potent than L-ascorbic acid (IC₅₀ ~0.8 mg/mL), it exhibits significantly higher stability and bioavailability in lipid environments compared to highly polar antioxidants.

Cytotoxicity & Safety Profile

Unlike 5-halouracils (e.g., 5-FU), which inhibit thymidylate synthase and cause DNA damage, 5-hydroxyuracils are generally non-cytotoxic.

- **Cell Viability:** In vitro assays on human fibroblast lines (e.g., L929) show >90% cell viability at concentrations up to 100 μM.
- **Therapeutic Index:** The high separation between antioxidant effective dose and cytotoxic dose suggests potential utility as a cytoprotective adjuvant in chemotherapy to reduce oxidative side effects without compromising antineoplastic activity.

Experimental Methodologies

Protocol A: Chemical Synthesis (Hydrolysis Method)

Objective: To produce high-purity **1,3-Dimethyl-5-hydroxyuracil** for biological testing.

- **Precursor Preparation:** Dissolve 10 mmol of 1,3-dimethyluracil in glacial acetic acid. Add 10.5 mmol of bromine (Br₂) dropwise at room temperature. Stir for 2 hours to yield 5-bromo-1,3-dimethyluracil.
- **Hydrolysis:** Suspend the brominated intermediate in 50 mL of 10% NaHCO₃ solution.
- **Reflux:** Heat the mixture to reflux (100°C) for 4-6 hours. Monitor the disappearance of the starting material via TLC (Mobile phase: CHCl₃/MeOH 9:1).
- **Acidification:** Cool the solution to 0°C and acidify to pH 3-4 using 2M HCl.
- **Isolation:** The product precipitates upon cooling. Filter the white crystals and recrystallize from water/ethanol.
- **Validation:** Confirm structure via ¹H-NMR (DMSO-d₆): Singlet at δ 7.25 ppm (H-6), Broad singlet at δ 9.5 ppm (OH).

Protocol B: DPPH Radical Scavenging Assay

Objective: To quantify the antioxidant capacity of the synthesized compound.

- Reagent Prep: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (protect from light).
- Sample Prep: Prepare serial dilutions of 5-OH-1,3-DMU in methanol (Concentration range: 1 – 50 mg/mL).
- Reaction: In a 96-well plate, mix 100 μ L of sample with 100 μ L of DPPH solution.
- Incubation: Incubate in the dark at room temperature for 30 minutes.
- Measurement: Measure absorbance at 517 nm using a microplate reader.
- Calculation:

Calculate IC50 using non-linear regression.

Data Summary: Activity Comparison

The following table contrasts 5-OH-1,3-DMU with standard antioxidants and related uracil derivatives.

Compound	IC50 (DPPH) [mg/mL]	Mechanism	Cytotoxicity (L929 Cells)
1,3-Dimethyl-5-hydroxyuracil	15.0	HAT / SET	Non-toxic (>100 μ M)
5-Aminouracil	3.0	HAT	Low
L-Ascorbic Acid (Standard)	0.8	HAT	Non-toxic
5-Fluorouracil (Control)	N/A	Antimetabolite	High Toxicity

Note: Lower IC50 indicates higher potency.[5] Data derived from comparative photometric evaluations.

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